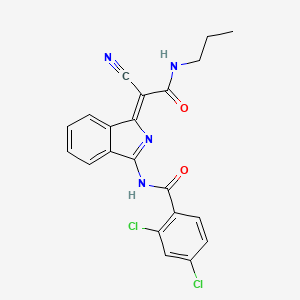![molecular formula C23H17BrN2OS B2556120 3-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide CAS No. 317853-88-6](/img/structure/B2556120.png)
3-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry due to their potential biological applications. While the specific compound "3-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide" is not directly mentioned in the provided papers, several related compounds have been synthesized using various methods. For instance, a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, highlighting the use of non-steroidal anti-inflammatory drugs as precursors in drug chemistry . Additionally, N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under microwave irradiation, demonstrating a solvent-free and efficient method . The synthesis of N-benzothiazol-2-yl-amides via copper-catalyzed intramolecular cyclization of 1-acyl-3-(2-bromophenyl)thioureas also represents a relevant approach .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations were used to study the structure of antipyrine derivatives, providing insights into the intermolecular interactions that stabilize their crystal packing . These studies are essential for understanding the molecular interactions and properties of similar compounds, such as the one .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be inferred from the synthesis and characterization of related compounds. For example, the synthesis of substituted benzothiazol-2-ylimino thiazolidones involved reactions that led to CNS depressant, muscle relaxant, and anticonvulsant activities . Similarly, the base-catalyzed cyclization of thioureas with acetophenone in the presence of bromine to produce N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides indicates the potential for various chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The synthesis of novel N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides involved heterocyclization reactions, which likely impact their physical properties . The synthesis of 2-(5-Phenylthiazol-4-yl)benzoic acids through a four-step process also suggests the importance of methodical synthesis in achieving desired properties . Furthermore, the characterization of N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives by various spectroscopic methods provides data on their physical and chemical characteristics .
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Transformations
Research on similar heterocyclic compounds, like benzothiazoles and thiazolyl benzamides, often focuses on synthetic methodologies and chemical transformations. These compounds are known for their varied biological activities, and studies typically explore efficient synthesis routes or novel chemical transformations that can enhance their properties or yield new derivatives with potential applications in medicinal chemistry, material science, and as intermediates in organic synthesis (M. Petrov & D. A. Androsov, 2013).
Biological Activities and Potential Applications
Compounds structurally related to "3-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide" often exhibit a range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. These activities are of interest in the development of new therapeutic agents. For instance, benzothiazole derivatives have been identified for their potential in drug development due to their versatile pharmacological activities (M. Bhat & S. L. Belagali, 2020). Similarly, research on benzofused thiazole derivatives has highlighted their potential as antioxidant and anti-inflammatory agents, suggesting the importance of structural motifs present in compounds like "this compound" (Dattatraya G. Raut et al., 2020).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may affect multiple pathways and their downstream effects.
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that this compound may have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
3-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2OS/c1-15-10-12-16(13-11-15)20-21(17-6-3-2-4-7-17)28-23(25-20)26-22(27)18-8-5-9-19(24)14-18/h2-14H,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOBEZQTDQHMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-3-(methylthio)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2556038.png)
![Methyl 3-{[(2-methylpropyl)carbamoyl]amino}benzoate](/img/structure/B2556039.png)

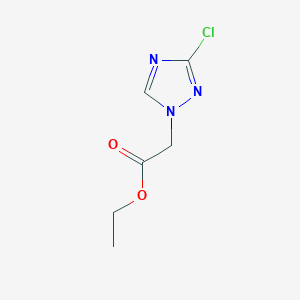

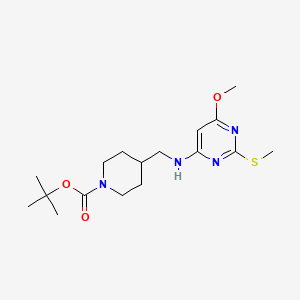
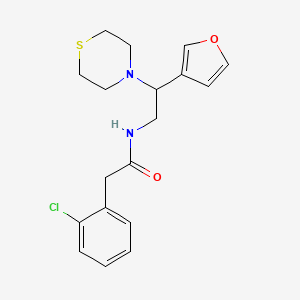
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2556048.png)
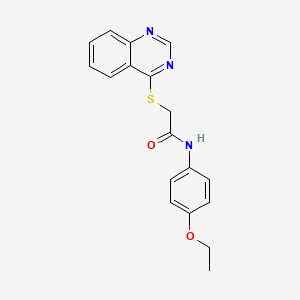
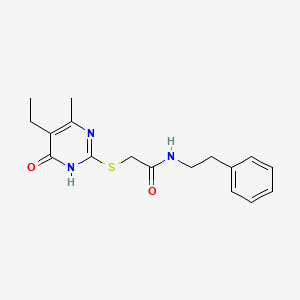
![N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2556055.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2556059.png)
